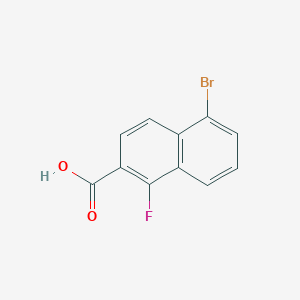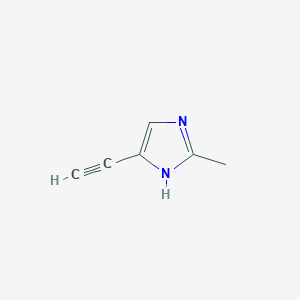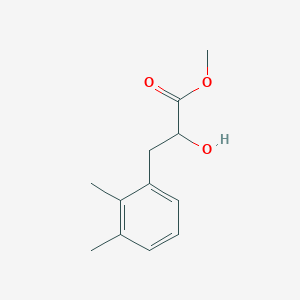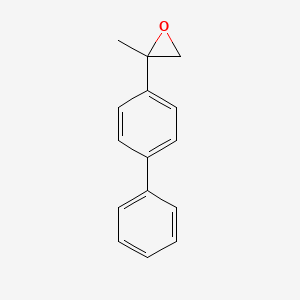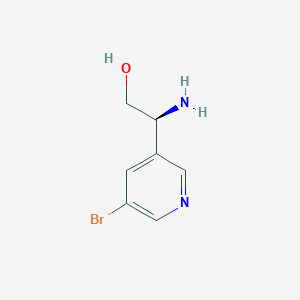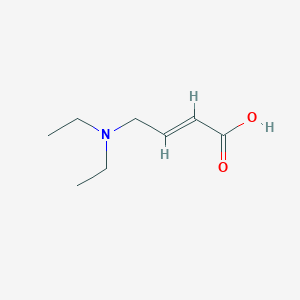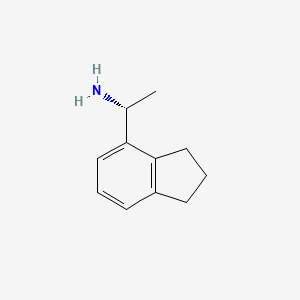![molecular formula C7H11F2NO2S B13559732 rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide](/img/structure/B13559732.png)
rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide: is a synthetic compound characterized by its unique bicyclic structure and the presence of difluoromethylene and methanesulfonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the difluoromethylene group, and subsequent attachment of the methanesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The difluoromethylene group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a specialty chemical in various industrial processes.
Mecanismo De Acción
The mechanism of action of rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide involves its interaction with specific molecular targets. The difluoromethylene group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The methanesulfonamide moiety may also contribute to the compound’s binding affinity and specificity. Detailed studies on the molecular pathways and targets are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
- [(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide
- [(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide
Uniqueness: rac-[(1R,5R)-2,2-difluorobicyclo[310]hexan-1-yl]methanesulfonamide is unique due to its specific stereochemistry and the presence of both difluoromethylene and methanesulfonamide groups
Propiedades
Fórmula molecular |
C7H11F2NO2S |
|---|---|
Peso molecular |
211.23 g/mol |
Nombre IUPAC |
[(1R,5R)-2,2-difluoro-1-bicyclo[3.1.0]hexanyl]methanesulfonamide |
InChI |
InChI=1S/C7H11F2NO2S/c8-7(9)2-1-5-3-6(5,7)4-13(10,11)12/h5H,1-4H2,(H2,10,11,12)/t5-,6-/m1/s1 |
Clave InChI |
HMWDKKQHIUUPES-PHDIDXHHSA-N |
SMILES isomérico |
C1CC([C@@]2([C@H]1C2)CS(=O)(=O)N)(F)F |
SMILES canónico |
C1CC(C2(C1C2)CS(=O)(=O)N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,6-Diazaspiro[3.5]nonan-5-one](/img/structure/B13559654.png)

![9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylicacidhydrochloride](/img/structure/B13559668.png)
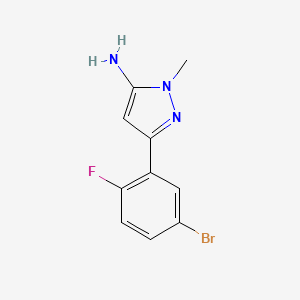
![1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559688.png)
